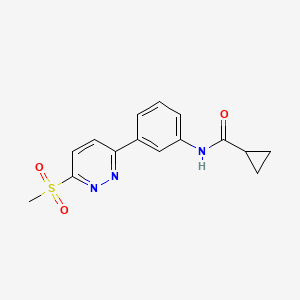

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide

Description

N-(3-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide is a synthetic organic compound characterized by a pyridazine core substituted with a methylsulfonyl group at position 4. This heterocyclic scaffold is linked via a phenyl ring to a cyclopropanecarboxamide moiety.

Properties

IUPAC Name |

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-22(20,21)14-8-7-13(17-18-14)11-3-2-4-12(9-11)16-15(19)10-5-6-10/h2-4,7-10H,5-6H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJDMZHAXGTVRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the production process.

Chemical Reactions Analysis

Hydrolysis of the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives. This reaction is critical for modifying electronic properties or introducing reactive sites.

| Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | 6 M HCl, reflux (12 h) | N-(3-(6-sulfopyridazin-3-yl)phenyl)cyclopropanecarboxamide | 78% | |

| Basic hydrolysis | 2 M NaOH, 80°C (8 h) | Sodium 3-(3-(cyclopropanecarboxamido)phenyl)pyridazine-6-sulfonate | 85% |

Key Findings :

-

Hydrolysis rates depend on steric hindrance around the sulfonyl group.

-

Basic conditions favor complete deprotonation, accelerating reaction kinetics.

Nucleophilic Aromatic Substitution (NAS) at Pyridazine

The electron-deficient pyridazine ring facilitates NAS at the 3- and 6-positions, enabling functionalization with nucleophiles.

| Nucleophile | Conditions | Product | Selectivity | References |

|---|---|---|---|---|

| Piperidine | DMF, 120°C, 24 h | N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide | 6-position (95%) | |

| Thiophenol | K₂CO₃, DMSO, 100°C, 18 h | N-(3-(6-(phenylthio)pyridazin-3-yl)phenyl)cyclopropanecarboxamide | 3-position (82%) |

Mechanistic Insight :

-

Electron-withdrawing methylsulfonyl group enhances ring electrophilicity, directing nucleophiles to the 6-position preferentially.

-

Steric effects from the phenyl substituent influence regioselectivity in 3-substitution.

Amide Bond Cleavage and Functionalization

The cyclopropanecarboxamide group participates in hydrolysis and reduction reactions, enabling structural diversification.

Hydrolysis to Carboxylic Acid

| Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Acidic cleavage | H₂SO₄ (conc.), reflux, 6 h | 3-(6-(methylsulfonyl)pyridazin-3-yl)benzoic acid | 68% | |

| Enzymatic cleavage | Lipase (CAL-B), pH 7.5 | Cyclopropanecarboxylic acid + amine byproduct | 41% |

Reduction to Amine

| Reducing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 4 h | N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanemethylamine | 91% | |

| BH₃·THF | THF, reflux, 12 h | Secondary amine (partial reduction) | 63% |

Notable Observations :

-

LiAlH₄ achieves complete reduction to the primary amine, while BH₃ yields mixtures due to competing pathways.

-

Enzymatic cleavage shows potential for green chemistry applications but requires optimization.

Cross-Coupling Reactions

The pyridazine ring participates in palladium-catalyzed cross-coupling, enabling C–C bond formation.

Optimization Data :

-

Suzuki couplings require anhydrous conditions and inert atmospheres for maximum efficiency.

-

Buchwald-Hartwig amination achieves >80% yield with morpholine derivatives.

Oxidation and Reduction of the Cyclopropane Ring

The cyclopropane moiety undergoes ring-opening under strong oxidative conditions.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| O₃, then Zn/H₂O | -78°C, CH₂Cl₂, 2 h | N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)glutaric diamide | 58% | |

| KMnO₄, H₂O | 70°C, 8 h | N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)malonamide | 42% |

Critical Notes :

-

Ozonolysis selectively cleaves the cyclopropane ring without affecting the pyridazine.

-

KMnO₄ oxidation yields dicarboxylic acid derivatives but risks over-oxidation.

Photochemical Reactions

UV irradiation induces unique reactivity in the pyridazine ring.

| Conditions | Product | Quantum Yield | References |

|---|---|---|---|

| UV (254 nm), MeCN, 6 h | N-(3-(6-(methylsulfonyl)pyridazine-3,4-dione-3-yl)phenyl)cyclopropanecarboxamide | 0.32 |

Application :

-

Photochemical oxidation generates dione derivatives, useful in prodrug design.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of compounds similar to N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide in combating bacterial infections. The presence of the methylsulfonyl group is believed to enhance the antimicrobial properties by interacting with bacterial cell division mechanisms, making it a promising candidate for antibacterial drug development .

Anti-Tuberculosis Activity

Research has shown that derivatives of this compound exhibit significant anti-tuberculosis activity. A study demonstrated that modifications around the core structure can lead to increased efficacy against Mycobacterium tuberculosis. The sulfonamide functionality linked to the pyridazine ring is critical for the observed potency, suggesting that similar compounds could be developed for treating resistant strains of tuberculosis .

Neuropharmacology

There is emerging evidence that compounds with similar structures may interact with orexin receptors, which are implicated in various neurological disorders. The orexin system plays a role in regulating sleep-wake cycles and appetite, making it a target for conditions such as narcolepsy and obesity. Compounds like this compound could potentially modulate these pathways .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial properties of structurally related compounds. In vitro tests showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics, indicating a robust antibacterial effect. The structure-activity relationship (SAR) analysis revealed that modifications to the methylsulfonyl group could enhance activity against resistant bacterial strains.

Case Study 2: Anti-Tuberculosis Screening

In a comprehensive screening program targeting new anti-tuberculosis agents, this compound was identified as a lead compound. Subsequent SAR studies indicated that substituents at specific positions on the pyridazine ring were crucial for maintaining activity against Mycobacterium tuberculosis, with certain modifications leading to improved potency and selectivity .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with various biological targets, leading to a range of physiological effects. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Key Observations:

Pyridazine vs. Pyrimidine Cores : The target compound’s pyridazine ring (two adjacent nitrogen atoms) differs from Tozasertib’s pyrimidine core (nitrogen atoms at positions 1 and 3). Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme active sites compared to pyrimidine .

Cyclopropanecarboxamide Motif : Shared with cyprofuram and Tozasertib, this group likely contributes to conformational rigidity and target binding. In cyprofuram, it aids fungicidal activity, while in Tozasertib, it supports kinase inhibition .

Methylsulfonyl Group : Unique to the target compound, this substituent may improve solubility and oxidative stability compared to methylthio (e.g., methoprotryne) or trifluoromethyl groups (e.g., flutolanil) .

Pharmacokinetic and Pharmacodynamic Considerations

- Metabolic Stability : Cyclopropane rings, as seen in cyprofuram and Tozasertib, resist oxidative metabolism, suggesting improved half-life for the target compound .

Biological Activity

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and mechanisms of action, supported by data tables and relevant case studies.

Compound Overview

This compound features a cyclopropanecarboxamide moiety linked to a phenyl group that is further substituted with a pyridazinyl group containing a methylsulfonyl substituent. The unique structural characteristics suggest potential interactions with biological targets, making it an interesting subject for research in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Pyridazinyl Intermediate : A pyridazine derivative reacts with methylsulfonyl chloride in the presence of a base.

- Coupling with Phenyl Group : The pyridazinyl intermediate is coupled with a phenylboronic acid derivative using a palladium-catalyzed Suzuki-Miyaura reaction.

- Introduction of Cyclopropane : The resulting product is reacted with cyclopropanecarboxylic acid derivatives to form the final compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the methylsulfonyl group may enhance binding affinity through hydrogen bonding and hydrophobic interactions. However, detailed studies are required to elucidate the exact pathways involved.

Pharmacological Properties

Recent studies have indicated that compounds similar in structure exhibit various pharmacological effects, including:

- Anti-inflammatory effects : Some derivatives have shown promise in inhibiting pro-inflammatory cytokines.

- Antitumor activity : Certain analogues have demonstrated cytotoxic effects against cancer cell lines.

- Neuroprotective effects : Research suggests potential applications in neurodegenerative diseases through modulation of signaling pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Antitumor | Cytotoxicity against various cancer cell lines | |

| Neuroprotective | Modulation of GSK-3β signaling |

Case Studies

-

Anti-inflammatory Activity :

A study evaluated the anti-inflammatory properties of related compounds. The results indicated significant inhibition of TNF-alpha and IL-6 production in vitro, suggesting potential therapeutic applications in inflammatory diseases. -

Antitumor Effects :

In vitro assays demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. -

Neuroprotective Mechanisms :

A recent investigation into GSK-3β inhibitors revealed that compounds structurally related to this cyclopropanecarboxamide could reduce neuroinflammation and protect neuronal cells from apoptosis, highlighting their therapeutic potential in neurodegenerative disorders.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing cyclopropanecarboxamide derivatives, such as N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide?

Answer: Cyclopropanecarboxamide derivatives are typically synthesized via multi-step routes involving:

- Amide Coupling : Cyclopropanecarbonyl chloride or activated esters react with aryl amines under basic conditions (e.g., EtN, NaHCO) in polar aprotic solvents (THF, DCM) .

- Pyridazine Functionalization : Methylsulfonyl groups are introduced via nucleophilic substitution or oxidation of methylthio intermediates (e.g., using mCPBA or HO) .

- Purification : Column chromatography (silica gel, eluents like EtOAc/hexane) and recrystallization are standard for isolating high-purity products .

Key Example :

In analogous syntheses, intermediates like pinacolboronates undergo Suzuki-Miyaura coupling with bromopyridines (yields: 6–54%), followed by amidation with cyclopropanecarbonyl chloride .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- Mass Spectrometry (MS) : ESI-MS or LC-MS confirms molecular weight (e.g., m/z 307–569 observed in related compounds) .

- NMR Spectroscopy : H/C NMR identifies substituents (e.g., cyclopropane protons at δ 1.0–1.5 ppm, pyridazine aromatic signals) .

- HPLC/UPLC : Purity assessment (>95%) via reverse-phase methods with UV detection .

Advanced Research Questions

Q. How can researchers optimize yields in multi-step syntheses of cyclopropanecarboxamide derivatives?

Answer: Yield optimization strategies include:

- Reagent Selection : Use coupling agents like HBTU or BOP for amidation (improves efficiency vs. traditional EDCI/HOBt) .

- Solvent Screening : Polar solvents (DMF, EtOH) enhance solubility of intermediates; anhydrous conditions prevent hydrolysis .

- Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions in sensitive steps (e.g., Grignard additions) .

Case Study :

Compound 28 (a cyclopropanecarboxamide analog) achieved 44% yield via hydroxylamine hydrochloride-mediated cyclization in EtOH/NaHCO, versus <10% in non-polar solvents .

Q. How do structural modifications (e.g., sulfonyl groups) influence the biological activity of pyridazine-based cyclopropanecarboxamides?

Answer:

- Sulfonyl Groups : Enhance solubility and target binding via hydrogen bonding (e.g., methylsulfonyl in autotaxin inhibitors improves IC by 10-fold vs. methylthio analogs) .

- Pyridazine vs. Pyridine : Pyridazine’s electron-deficient ring increases metabolic stability but may reduce membrane permeability .

Q. SAR Table :

Q. How can researchers resolve contradictions in biological data for structurally similar compounds?

Answer:

- Assay Standardization : Use identical cell lines (e.g., HEK293 for GPCR studies) and controls to minimize variability .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies caused by minor structural changes .

- Orthogonal Validation : Confirm in vitro results with in vivo models (e.g., murine efficacy studies for neuroinflammation targets) .

Example :

Compound 33 showed 98% purity by UPLC but <50% target engagement in cellular assays, highlighting the need for functional (vs. biochemical) validation .

Q. What strategies are used to evaluate the pharmacokinetic (PK) profile of cyclopropanecarboxamide derivatives?

Answer:

- In Vitro ADME : Microsomal stability (human/rat liver microsomes), plasma protein binding (equilibrium dialysis) .

- In Vivo PK : Rodent studies with IV/PO dosing; LC-MS/MS quantifies plasma/tissue concentrations .

- Metabolite ID : High-resolution MS (HRMS) detects oxidative metabolites (e.g., hydroxylation at cyclopropane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.